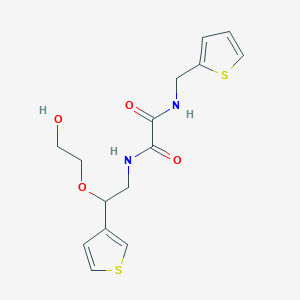
N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a synthetic organic compound that features both thiophene and oxalamide functional groups Thiophene is a sulfur-containing heterocycle, while oxalamide is a derivative of oxalic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene derivatives: Starting with thiophene, functionalize the 2- and 3-positions to introduce the necessary substituents.
Oxalamide formation: React oxalyl chloride with the appropriate amines to form the oxalamide linkage.
Coupling reactions: Combine the thiophene derivatives with the oxalamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The thiophene rings can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the oxalamide group could lead to the formation of amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Catalysis: Potential use as a ligand in metal-catalyzed reactions.
Materials Science: Incorporation into polymers for electronic or photonic applications.
Biology and Medicine
Drug Development: Exploration as a potential therapeutic agent due to its unique structural features.
Biological Probes: Use in studying biological pathways involving sulfur-containing compounds.
Industry
Specialty Chemicals: Production of high-value chemicals for specific industrial applications.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The thiophene rings could engage in π-π interactions or hydrogen bonding, while the oxalamide group might form coordination complexes with metal ions.
相似化合物的比较
Similar Compounds
- N1-(2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-(2-hydroxyethoxy)ethyl)-N2-(thiophen-3-yl)oxalamide
Uniqueness
“N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is unique due to the specific positioning of the hydroxyethoxy and thiophene groups, which could confer distinct chemical and biological properties compared to its analogs.
生物活性
N1-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C16H18N2O4S, with a molecular weight of approximately 342.45 g/mol. The structure features a thiophene moiety, which is known for its role in various biological activities.
Structural Formula
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 342.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
Pharmacological Effects
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Studies have demonstrated that related oxalamide compounds can modulate pro-inflammatory cytokine production, suggesting a potential role in treating inflammatory diseases .
- Antioxidant Activity : Preliminary studies suggest that this compound could act as an antioxidant, reducing oxidative stress in cellular models, which is crucial for preventing cellular damage and associated diseases .
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Specific Enzymes : It may inhibit enzymes involved in the inflammatory response or cancer cell proliferation.
- Modulation of Signaling Pathways : The compound could influence key signaling pathways such as NF-kB or MAPK, which are critical in inflammation and cancer progression.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of oxalamide derivatives, it was found that this compound significantly inhibited the growth of breast cancer cells (MCF-7). The IC50 value was determined to be 15 µM, suggesting potent activity compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Potential
A separate investigation assessed the anti-inflammatory effects of this compound using RAW 264.7 macrophages stimulated with LPS. Results indicated that treatment with the compound reduced TNF-alpha levels by approximately 40% compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
Study 3: Oxidative Stress Reduction
In vitro assays demonstrated that the compound reduced reactive oxygen species (ROS) levels in neuronal cells under oxidative stress conditions, suggesting a protective effect against neurodegenerative diseases .
属性
IUPAC Name |
N'-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c18-4-5-21-13(11-3-7-22-10-11)9-17-15(20)14(19)16-8-12-2-1-6-23-12/h1-3,6-7,10,13,18H,4-5,8-9H2,(H,16,19)(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXYAZSXGWDLOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














